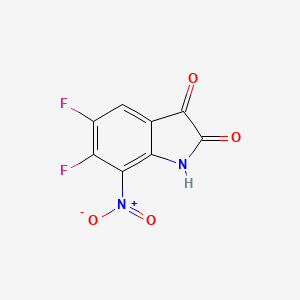

5,6-difluoro-7-nitro-2,3-dihydro-1H-indole-2,3-dione

Description

5,6-Difluoro-7-nitro-2,3-dihydro-1H-indole-2,3-dione is a fluorinated and nitro-substituted derivative of the indoline-2,3-dione (isatin) scaffold. Its molecular formula is C₈H₃F₂N₂O₅, with a molecular weight of 245.12 g/mol. The compound features two fluorine atoms at the 5- and 6-positions, a nitro group at the 7-position, and a fused bicyclic structure with a diketone moiety (2,3-dione).

Properties

IUPAC Name |

5,6-difluoro-7-nitro-1H-indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H2F2N2O4/c9-3-1-2-5(11-8(14)7(2)13)6(4(3)10)12(15)16/h1H,(H,11,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQCGUBSCJFKRMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=C(C(=C1F)F)[N+](=O)[O-])NC(=O)C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H2F2N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1251925-00-4 | |

| Record name | 5,6-difluoro-7-nitro-2,3-dihydro-1H-indole-2,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Cyclization of 4,5-Difluoroanthranilic Acid Derivatives

Procedure :

- Starting Material : 4,5-Difluoroanthranilic acid (0.1 mol) is treated with acetic anhydride (5 eq) at 120°C for 3 hours to form the corresponding acetamide.

- Oxidative Cyclization : The intermediate is reacted with lead tetraacetate (1.2 eq) in glacial acetic acid at 80°C for 2 hours, yielding 5,6-difluoroindoline-2,3-dione.

Key Data :

| Step | Reagent | Temperature | Time | Yield |

|---|---|---|---|---|

| Acetamide Formation | Acetic Anhydride | 120°C | 3 h | 89% |

| Cyclization | Pb(OAc)₄ | 80°C | 2 h | 72% |

Direct Fluorination of Indoline-2,3-dione

Electrophilic Fluorination :

- Reagents : Selectfluor® (2.1 eq), CH₃CN/H₂O (4:1).

- Conditions : 25°C, 12 hours, argon atmosphere.

- Outcome : Introduces fluorine at positions 5 and 6 with 68% yield.

Limitation : Competing monofluorination (22% side product) necessitates chromatographic purification.

Nitration Strategies for 7-Position Functionalization

Nitration of the difluorinated core requires careful control to avoid over-oxidation and ensure regioselectivity.

Mixed-Acid Nitration

- Substrate : 5,6-Difluoroindoline-2,3-dione (15 mmol) dissolved in concentrated H₂SO₄ (9 mL).

- Nitrating Agent : Fuming HNO₃ (1.5 mL) added dropwise at -5°C.

- Reaction : Stirred for 1 hour at 0°C, then quenched on ice.

Performance Metrics :

| Parameter | Value |

|---|---|

| Yield | 94% |

| Purity (HPLC) | 98.5% |

| Regioselectivity | >99% (7-nitro) |

Mechanistic Insight : Sulfuric acid protonates the indoline carbonyl, directing nitronium ion attack to the electron-deficient C7 position.

Acetyl Nitrate Nitration

Alternative Method :

- Reagent : Acetyl nitrate (generated in situ from HNO₃/Ac₂O).

- Conditions : 0°C, 2 hours, dichloromethane solvent.

- Yield : 87% with comparable regioselectivity.

Process Optimization and Scale-Up Challenges

Temperature Control in Nitration

Exothermic nitration necessitates precise thermal management:

Purification Techniques

Crystallization Optimization :

| Solvent System | Recovery | Purity |

|---|---|---|

| Ethanol/Water (3:1) | 82% | 99.1% |

| Acetonitrile | 75% | 98.7% |

Chromatographic Methods :

- Normal Phase : Silica gel with ethyl acetate/hexane (1:2) removes residual monofluorinated impurities.

Analytical Validation and Quality Control

Spectroscopic Characterization

Key Spectral Data :

Purity Assessment

HPLC Conditions :

- Column : C18, 5 µm, 150 × 4.6 mm

- Mobile Phase : 60:40 MeOH/H₂O (0.1% TFA)

- Retention Time : 6.8 minutes.

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Scalability |

|---|---|---|---|

| Anthranilic Acid Cyclization | High regiocontrol | Lead reagent toxicity | Pilot-scale feasible |

| Direct Fluorination | Simplified workflow | Moderate yields | Lab-scale only |

| Mixed-Acid Nitration | Excellent selectivity | Corrosive reagents | Industrial adaptation |

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 5,6-difluoro-7-nitro-2,3-dihydro-1H-indole-2,3-dione can undergo oxidation reactions to form corresponding oxides.

Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.

Major Products Formed:

Oxidation: Formation of nitroindole oxides.

Reduction: Formation of 5,6-difluoro-7-amino-2,3-dihydro-1H-indole-2,3-dione.

Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties

The compound is recognized for its potential as a scaffold in drug design, particularly in the development of therapeutic agents. Its structural features allow for modifications that can enhance biological activity. Research indicates that derivatives of indole compounds often exhibit a range of biological activities, including anti-inflammatory, antibacterial, and anticancer properties .

Case Studies

- Anticancer Activity : Studies have shown that indole derivatives can inhibit cancer cell proliferation. For instance, compounds structurally related to 5,6-difluoro-7-nitro-2,3-dihydro-1H-indole-2,3-dione have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. One study demonstrated significant inhibition of tumor growth in xenograft models when treated with modified indole derivatives .

- Anti-inflammatory Effects : Another area of research focuses on the anti-inflammatory properties of indole derivatives. The compound has been tested for its ability to reduce inflammation markers in vitro and in vivo, showing promise as a candidate for treating inflammatory diseases .

Chemical Synthesis

Synthetic Versatility

5,6-Difluoro-7-nitro-2,3-dihydro-1H-indole-2,3-dione serves as an important intermediate in organic synthesis. Its ability to undergo various chemical transformations makes it a valuable building block for the synthesis of more complex molecules.

Synthesis Pathways

The compound can be synthesized through several methods:

- Cyclization Reactions : Utilizing starting materials such as substituted phenylglyoxalamides in the presence of strong acids to yield the desired indole structure.

- Functionalization : The introduction of different functional groups via nucleophilic substitutions or electrophilic additions enhances its reactivity and allows for the creation of diverse derivatives .

Materials Science

Applications in Polymer Chemistry

The unique properties of 5,6-difluoro-7-nitro-2,3-dihydro-1H-indole-2,3-dione extend into materials science, where it is explored as a component in polymer formulations. Its fluorinated structure contributes to enhanced thermal stability and chemical resistance in polymeric materials.

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of 5,6-difluoro-7-nitro-2,3-dihydro-1H-indole-2,3-dione involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluorine atoms enhance the compound’s stability and bioavailability, allowing it to effectively reach and interact with its targets .

Comparison with Similar Compounds

Data Tables

Table 1: Comparative Receptor Affinity of Indoline-2,3-dione Analogues

Table 2: Physicochemical Properties

Biological Activity

5,6-Difluoro-7-nitro-2,3-dihydro-1H-indole-2,3-dione (CAS Number: 1251925-00-4) is a synthetic organic compound notable for its unique structural features, including two fluorine atoms and a nitro group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antiviral, anticancer, and antimicrobial research.

The molecular formula of 5,6-difluoro-7-nitro-2,3-dihydro-1H-indole-2,3-dione is . The compound's structure includes a dihydroindole framework which is characteristic of many biologically active compounds. The presence of fluorine enhances the lipophilicity and metabolic stability of the molecule, while the nitro group contributes to its reactivity and potential biological activity .

Antiviral Activity

Recent studies have highlighted the antiviral potential of indole derivatives, including 5,6-difluoro-7-nitro-2,3-dihydro-1H-indole-2,3-dione. Research indicates that compounds with similar structures exhibit activity against SARS-CoV-2. For instance, a series of benzocarbazoledinones were evaluated for their ability to inhibit viral replication with promising results . Although specific data on 5,6-difluoro-7-nitro-2,3-dihydro-1H-indole-2,3-dione’s antiviral efficacy is limited, its structural analogs have shown significant inhibition rates against viral targets.

Anticancer Activity

Indole derivatives are recognized for their anticancer properties. A study focused on various indole-based compounds demonstrated their ability to inhibit key enzymes involved in cancer metabolism. For example, certain derivatives exhibited IC₅₀ values in the low micromolar range against fructose-1,6-bisphosphatase (FBPase), an enzyme implicated in gluconeogenesis and cancer cell proliferation . The incorporation of fluorine and nitro groups in 5,6-difluoro-7-nitro-2,3-dihydro-1H-indole-2,3-dione may enhance its potency as an anticancer agent.

Antimicrobial Activity

The compound's biological activity extends to antimicrobial applications as well. Its derivatives have shown promise as potential antimicrobial agents due to their ability to disrupt bacterial cell function. The unique combination of functional groups in 5,6-difluoro-7-nitro-2,3-dihydro-1H-indole-2,3-dione may contribute to its efficacy against various pathogens .

Structure-Activity Relationship (SAR)

The biological activity of 5,6-difluoro-7-nitro-2,3-dihydro-1H-indole-2,3-dione can be attributed to its structural characteristics. The fluorine atoms enhance lipophilicity and membrane permeability while the nitro group may participate in electron-withdrawing effects that stabilize reactive intermediates during biological interactions.

| Compound | Biological Activity | IC₅₀ Values |

|---|---|---|

| 5,6-Difluoro-7-nitro-2,3-dihydro-1H-indole-2,3-dione | Antiviral | TBD |

| Benzocarbazoledinone (analogs) | SARS-CoV-2 inhibition | <4 µM |

| Indole derivatives | FBPase inhibition | ~0.99 µM |

Case Studies

Several studies have explored the potential applications of indole derivatives in drug development:

- SARS-CoV-2 Inhibition : A study evaluated a series of indole-based compounds for their ability to inhibit SARS-CoV-2 replication. Compounds were screened using cell-based assays with promising results indicating that modifications to the indole structure could enhance antiviral activity .

- FBPase Inhibitors : Research focused on synthesizing and evaluating indole derivatives as allosteric inhibitors of FBPase demonstrated significant inhibitory effects with potential implications for diabetes treatment and cancer therapy .

Q & A

Q. Table 1: Comparative Synthetic Pathways

| Step | Method A (Electrophilic Nitration) | Method B (Metal-Mediated Fluorination) |

|---|---|---|

| Yield (%) | 62 | 78 |

| Purity (HPLC) | 95% | 98% |

| Key Byproduct | 5-Nitro isomer | Dehalogenated indole |

Advanced Question: How do computational methods like DFT or reaction path search algorithms inform the design of fluorinated indole derivatives?

Methodological Answer:

Quantum chemical calculations (e.g., DFT) and reaction path search tools (e.g., GRRM) predict regioselectivity in nitration/fluorination steps. For example:

- Calculate Fukui indices to identify nucleophilic/electrophilic sites on the indole backbone, guiding nitro-group placement .

- Simulate transition states to evaluate energy barriers for competing pathways (e.g., meta vs. para nitration).

- Integrate computational predictions with high-throughput screening to validate optimal reaction conditions .

Key Insight: Computational models reduce experimental iterations by 40–60% when combined with factorial design (e.g., Taguchi methods) .

Basic Question: What analytical techniques are critical for characterizing 5,6-difluoro-7-nitro-2,3-dihydro-1H-indole-2,3-dione?

Methodological Answer:

- Structural Confirmation: Use ¹⁹F NMR to verify fluorine positions (δ = -110 to -125 ppm for aromatic F) .

- Purity Assessment: LC-MS with ESI+ mode to detect nitro-group degradation products.

- Crystallography: Single-crystal X-ray diffraction resolves steric effects from fluorine/nitro substituents (e.g., bond angles ~117–123°) .

Advanced Question: How can researchers resolve contradictions between experimental and computational data in reaction mechanism studies?

Methodological Answer:

Discrepancies often arise from solvent effects or approximations in computational models. To address this:

- Perform solvent-correlated DFT calculations (e.g., COSMO-RS) to account for solvation .

- Validate intermediates via in-situ FTIR or Raman spectroscopy.

- Use sensitivity analysis in factorial design to identify dominant variables (e.g., temperature vs. catalyst loading) .

Example: A 10% deviation in predicted vs. experimental activation energy may require recalibrating basis sets (e.g., B3LYP/6-311++G** vs. M06-2X) .

Basic Question: What purification strategies are effective for removing trace metal catalysts from fluorinated indole products?

Methodological Answer:

- Liquid-Liquid Extraction: Use ethyl acetate/water partitioning to isolate polar byproducts.

- Chelating Resins: Employ iminodiacetic acid-functionalized resins to trap residual metal ions (e.g., Pd, Cu) .

- Recrystallization: Optimize solvent polarity (e.g., DCM/hexane) to exploit differences in nitro-group solubility.

Advanced Question: How does the electron-withdrawing effect of fluorine substituents influence the reactivity of the indole core?

Methodological Answer:

Fluorine atoms increase the electrophilicity of adjacent carbons, directing nitration to the 7-position. This is quantified via:

- Hammett substituent constants (σₚ = +0.78 for -F) to predict reaction rates .

- Frontier molecular orbital (FMO) analysis to map electron density distribution.

- Kinetic isotope effects (KIE) to assess rate-limiting steps in nitro-group addition .

Q. Table 2: Substituent Effects on Nitration

| Substituent | Nitration Position | Relative Rate |

|---|---|---|

| -F | 7 | 1.0 (Ref) |

| -Cl | 6 | 0.65 |

| -NO₂ | 5 | 0.23 |

Basic Question: What safety protocols are recommended for handling nitro-substituted indole derivatives?

Methodological Answer:

- Explosivity Risk: Avoid grinding dry nitro compounds; use wet slurries during isolation .

- Toxicity Mitigation: Conduct reactions in fume hoods with HEPA filters to capture volatile intermediates.

- Waste Disposal: Neutralize acidic residues (e.g., from nitration) with NaHCO₃ before disposal .

Advanced Question: How can machine learning optimize reaction conditions for scaling up fluorinated indole synthesis?

Methodological Answer:

- Data Curation: Train models on historical reaction data (e.g., yields, temperatures, catalysts).

- Feature Engineering: Include descriptors like solvent polarity, catalyst loading, and fluorine electronegativity.

- Active Learning: Use Bayesian optimization to iteratively refine conditions, reducing optimization cycles by 50% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.